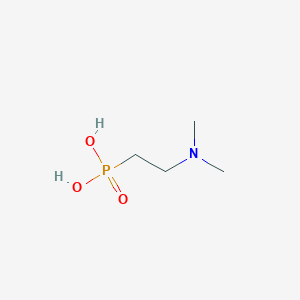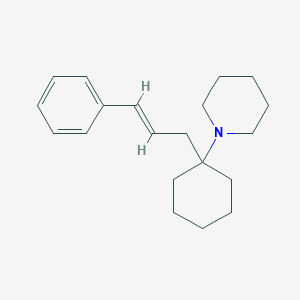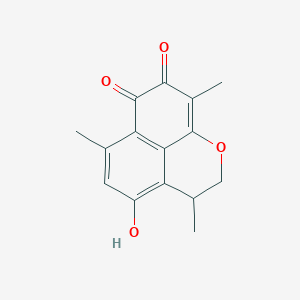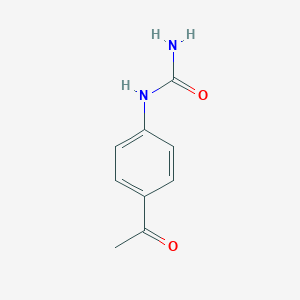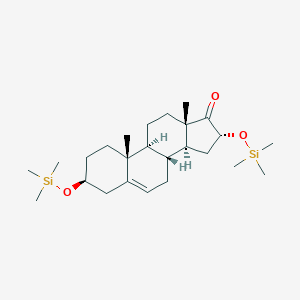![molecular formula C19H26N2O B081572 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- CAS No. 14058-65-2](/img/structure/B81572.png)
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of indole and has a unique structure that makes it an interesting subject of study.
Scientific Research Applications
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- has been studied for its potential applications in several areas of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of several types of cancer cells.
Mechanism of Action
The mechanism of action of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is not fully understood. However, it is believed that this compound exerts its anti-cancer effects by inhibiting the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in cell proliferation and survival. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also shown that this compound can modulate the activity of several signaling pathways that are involved in cancer development and progression.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- in lab experiments is its potent anti-cancer properties. This compound has been shown to inhibit the growth of several types of cancer cells and can be used as a potential therapeutic agent for cancer treatment. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.
Future Directions
There are several future directions for research on 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-. One of the most promising directions is the development of this compound as a potential therapeutic agent for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research. Finally, the development of new and more efficient synthesis methods for this compound could greatly facilitate its use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of 1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through a reaction between indole and 2,3-epoxy-1-propanol. This reaction results in the formation of a diol intermediate, which is then converted into the target compound through a series of reactions involving reduction, dehydration, and cyclization.
properties
CAS RN |
14058-65-2 |
|---|---|
Product Name |
1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro- |
Molecular Formula |
C19H26N2O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-(2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indol-2-ylmethyl)butan-1-ol |
InChI |
InChI=1S/C19H26N2O/c1-2-13(12-22)9-14-10-18-19-16(7-8-21(18)11-14)15-5-3-4-6-17(15)20-19/h3-6,13-14,18,20,22H,2,7-12H2,1H3 |
InChI Key |
SGCIIKPMNZUKMT-UHFFFAOYSA-N |
SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
Canonical SMILES |
CCC(CC1CC2C3=C(CCN2C1)C4=CC=CC=C4N3)CO |
synonyms |
β-Ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-2-(1-propanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,4S)-7-(4-methoxyphenyl)bicyclo[2.2.1]hept-2-en-7-ol](/img/structure/B81493.png)


